1-Amino-2-methylnaphthalene Hydrochloride
Overview
Description
1-Amino-2-methylnaphthalene Hydrochloride is an organic compound with the molecular formula C11H11N•HCl and a molecular weight of 193.67 g/mol . It is a white crystalline powder that is soluble in water and some organic solvents like methanol and ethanol . This compound is used primarily in scientific research and industrial applications.
Preparation Methods
1-Amino-2-methylnaphthalene Hydrochloride can be synthesized through a series of chemical reactions. One common method involves the reaction of 1-Amino-2-methylnaphthalene with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve dissolving 1-Amino-2-methylnaphthalene in a suitable solvent, such as ethanol, and then adding hydrochloric acid to the solution. The resulting mixture is then heated to facilitate the reaction and the product is isolated by crystallization .
Chemical Reactions Analysis
1-Amino-2-methylnaphthalene Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: It can be reduced to form 1,2-dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation, to form nitro and sulfonic acid derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid and sulfuric acid . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Amino-2-methylnaphthalene Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Amino-2-methylnaphthalene Hydrochloride involves its interaction with various molecular targets and pathways. For example, it has been studied as an oxidation inhibitor for mineral oils, where it imparts antioxidant protection by scavenging free radicals and preventing oxidative degradation. The specific molecular targets and pathways involved depend on the particular application and context of use.
Comparison with Similar Compounds
1-Amino-2-methylnaphthalene Hydrochloride can be compared with other similar compounds, such as:
2-Methyl-1-naphthylamine: This compound has a similar structure but lacks the hydrochloride group.
1-Naphthylamine: This compound has a similar aromatic structure but lacks the methyl group.
2-Aminoanthracene: This compound has a similar amino group but a different aromatic structure
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
2-methylnaphthalen-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N.ClH/c1-8-6-7-9-4-2-3-5-10(9)11(8)12;/h2-7H,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBKGVSIRFSIGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60639976 | |
Record name | 2-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60639976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111180-78-0 | |
Record name | 2-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60639976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-AMINO-2-METHYLNAPHTHALENE HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-amino-2-methylnaphthalene hydrochloride in the synthesis of the naphthylimido-substituted hexamolybdate compound?
A1: this compound serves as the source of the naphthylimido ligand in the synthesis. The reaction with [(n-C4H9)4N]4[α-Mo8O26] in the presence of 1,3-dicyclohexylcarbodiimide leads to the substitution of an oxygen atom in the hexamolybdate framework with the naphthylimido group []. This modification significantly influences the compound's crystal structure and optical properties.
Q2: How does the use of this compound contribute to the study of polymorphism in organic-inorganic hybrid materials?
A2: The research demonstrates that by using this compound in the synthesis, three distinct solvent-free crystalline phases of [(n-C4H9)4N]2[Mo6O18(N-1-C10H(6)-2-CH3)] can be isolated by varying the solvent polarity and crystallization speed []. This highlights the influence of organic components, like the incorporated naphthylimido group, on the packing and supramolecular assembly of the hybrid material, offering insights into the factors controlling polymorphism in this class of compounds.
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